molecular formula C22H19NO5S B2429934 Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate CAS No. 300556-30-3

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate

Cat. No. B2429934
CAS RN: 300556-30-3
M. Wt: 409.46
InChI Key: GZZLQJKCGSOBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate, also known as EBOA, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate in lab experiments include its high selectivity for certain metal ions, its stability under physiological conditions, and its ability to emit fluorescence upon binding. However, its limitations include the need for specialized equipment to detect fluorescence, the potential for interference from other molecules in the sample, and the lack of information on its potential toxicity at higher concentrations.

Future Directions

For research on Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate include the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for metal-related diseases, and the exploration of its use in imaging techniques for the detection of metal ions in vivo. Additionally, further studies on its biochemical and physiological effects are needed to fully understand its potential as a research tool.

Synthesis Methods

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-ol with ethyl bromoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to form the desired compound, Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate.

Scientific Research Applications

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate has been primarily used in scientific research for its potential as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property makes it a useful tool for studying metal ion homeostasis in cells and tissues.

properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-3-13-9-14-18(10-17(13)28-12-20(24)26-4-2)27-11-15(21(14)25)22-23-16-7-5-6-8-19(16)29-22/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZLQJKCGSOBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-4-oxochromen-7-yloxy)acetate

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